(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1
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Overview
Description
(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[311]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1) is a complex organic compound with a unique structure that includes a brominated aromatic ring, a morpholinium core, and a bicyclic heptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1) typically involves multiple steps, starting with the bromination of 4,5-dimethoxybenzyl alcohol to form 2-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with morpholine under basic conditions to form the morpholinium salt. The final step involves the introduction of the bicyclic heptane moiety through an etherification reaction using 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and etherification steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1) can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the hydrogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its brominated aromatic ring can be used for radiolabeling, allowing for the tracking of the compound in biological systems.
Medicine
In medicinal chemistry, this compound) has potential as a lead compound for the development of new drugs. Its unique structure may allow for the targeting of specific biological pathways, leading to the development of more effective and selective therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its bicyclic heptane moiety can impart rigidity and stability to polymeric materials, making it useful in the production of high-performance plastics and resins.
Mechanism of Action
The mechanism of action of (1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1) involves its interaction with specific molecular targets in biological systems. The brominated aromatic ring can interact with proteins and enzymes, potentially inhibiting their activity. The morpholinium core can interact with cell membranes, affecting their permeability and function. The bicyclic heptane moiety can provide structural stability, allowing the compound to maintain its activity in various environments.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-4-[(2-Chloro-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM Chloride
- (1R,5S)-4-[(2-Fluoro-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM Fluoride
Uniqueness
The uniqueness of (1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1) lies in its combination of a brominated aromatic ring, a morpholinium core, and a bicyclic heptane moiety. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C26H39Br2NO4 |
---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H39BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h5,15,17,21-22H,6-14,16,18H2,1-4H3;1H/q+1;/p-1/t21-,22-;/m0./s1 |
InChI Key |
MQFABEKDJVJYED-VROPFNGYSA-M |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
Origin of Product |
United States |
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